N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride
Description
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a 3-fluorophenyl group attached to an acetamide backbone and an aminoethyl side chain. The fluorine atom at the meta position of the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems. The hydrochloride salt improves solubility in aqueous environments, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C10H14ClFN2O |
|---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-3-1-2-8(6-9)7-10(14)13-5-4-12;/h1-3,6H,4-5,7,12H2,(H,13,14);1H |
InChI Key |
LRTIATMXRSKIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Coupling Reagents
The core step is the condensation of 2-(3-fluorophenyl)acetic acid (or its activated derivative) with 2-aminoethylamine (ethylenediamine derivative). This is achieved by:
- Activating the carboxylic acid using coupling agents such as N,N'-carbonyl diimidazole or isobutyl chloroformate .
- Performing the coupling in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine ) to neutralize the acid formed during amide bond formation.
- Using water-immiscible solvents like ethyl acetate or isopropyl acetate to facilitate phase separation and purification.
This step produces an intermediate amide compound, often with a protected amino group to prevent side reactions.
Amino Group Protection and Deprotection
Protecting groups such as benzyl carbamate (Cbz) or tert-butyl carbamate (Boc) are commonly employed on the aminoethyl moiety to:
- Prevent unwanted side reactions during amide bond formation.
- Allow selective deprotection after coupling to yield the free amine.
Hydrogenolysis (catalytic hydrogenation) over palladium catalysts is used to remove benzyl protecting groups under mild conditions, typically at atmospheric pressure with a hydrogen balloon.
Salt Formation
The free amine product is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas or hydrochloric acid in an appropriate solvent. This salt form:
- Enhances compound stability.
- Improves solubility and handling properties.
Detailed Preparation Procedure
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Activation | 2-(3-fluorophenyl)acetic acid + N,N'-carbonyl diimidazole (1.0-1.1 eq) + base (triethylamine) | Formation of acylimidazole intermediate at 15-40°C in ethyl acetate solvent |
| 2. Coupling | Acylimidazole intermediate + 2-aminoethylamine (protected) | Nucleophilic attack by amine to form amide bond, maintaining mild temperature to avoid side reactions |
| 3. Deprotection | Catalytic hydrogenation (Pd/C) under H2 atmosphere | Removal of benzyl carbamate protecting group to yield free amine |
| 4. Salt Formation | Free amine + HCl gas or aqueous HCl | Formation of hydrochloride salt, isolated by crystallization |
Research Findings and Optimization Notes
- Coupling Efficiency: Using N,N'-carbonyl diimidazole as a coupling agent offers high yields and minimal side products compared to carbodiimide-based methods.
- Solvent Choice: Ethyl acetate is preferred for its immiscibility with water, facilitating extraction and purification.
- Base Selection: Triethylamine is effective for neutralizing acid byproducts and maintaining reaction pH.
- Temperature Control: Maintaining 15-40°C during coupling prevents decomposition and side reactions.
- Hydrogenation Conditions: Atmospheric pressure hydrogenation with palladium catalysts is sufficient for deprotection, avoiding harsh conditions.
- Salt Purity: Formation of the hydrochloride salt improves compound stability and purity for pharmaceutical applications.
Comparative Table of Preparation Parameters
| Parameter | Preferred Option | Alternative(s) | Notes |
|---|---|---|---|
| Coupling Agent | N,N'-carbonyl diimidazole | Isobutyl chloroformate | Diimidazole offers cleaner reaction |
| Base | Triethylamine | N,N-diisopropylethylamine (DIPEA) | Triethylamine commonly used, DIPEA less volatile |
| Solvent | Ethyl acetate | Isopropyl acetate | Both immiscible with water, ethyl acetate preferred |
| Amino Protection | Benzyl carbamate (Cbz) | tert-Butyl carbamate (Boc) | Cbz removable by hydrogenation, Boc by acid |
| Deprotection Method | Catalytic hydrogenation (Pd/C, H2) | Acidic deprotection (for Boc) | Hydrogenation mild and selective |
| Salt Formation | HCl gas or aqueous HCl | Other acids (e.g., trifluoroacetic acid) | HCl salt preferred for stability |
Chemical Reactions Analysis
Salt Formation and Deprotonation
The hydrochloride salt is synthesized via acid-mediated protonation of the free base. Experimental protocols demonstrate:
Nucleophilic Reactions at the Amino Group
The primary amine participates in coupling and substitution reactions:
Acylation with Carboxylic Acids
Example from HATU-mediated amide bond formation:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HATU, DIPEA, CH₂Cl₂ | Room temperature, 2 hours | 3-(5-(3,5-Dichlorophenyl)isoxazolyl)-N-(2-aminoethyl)acetamide | 84.6% |
Alkylation
Reaction with alkyl halides under basic conditions forms secondary amines, though specific examples require extrapolation from analogous compounds .
Reductive Reactions
Catalytic hydrogenation selectively modifies functional groups:
| Substrate | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| tert-Butyl carbamate | 10% Pd/C, H₂ (100 psi), 70°C | Deprotection to free amine hydrochloride | 89% |
Acetamide Backbone Reactivity
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Outcome | Notes | Source |
|---|---|---|---|
| 4M HCl in dioxane | Cleavage to 2-(3-fluorophenyl)acetic acid | Requires elevated temperatures |
Fluorophenyl Ring Modifications
Electrophilic aromatic substitution (EAS) is feasible but underexplored. Theoretical studies suggest:
-
Nitration : Requires HNO₃/H₂SO₄ at low temperatures.
-
Halogenation : Bromine/FeBr₃ introduces Br at the para position .
Oxidation Pathways
The aminoethyl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ (acidic) | Reflux | Formation of carboxylic acid |
Comparative Reactivity Table
Key Mechanistic Insights
-
Steric Effects : The 3-fluorophenyl group imposes steric hindrance, slowing para-substitution .
-
Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring toward EAS but enhances acetamide stability .
For synthetic applications, this compound’s versatility is demonstrated in antiparasitic drug development, where it serves as a key intermediate for structure-activity optimization .
Scientific Research Applications
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Calculated from molecular formula C10H13ClFN2O.
Pharmacological and Chemical Properties
- Fluorine vs. Chlorine Substituents :
- Fluorine (Target, ) increases electronegativity and metabolic stability compared to chlorine (). This enhances membrane permeability and target binding in drug design.
- Chloro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) exhibit strong intermolecular hydrogen bonding in crystallography, influencing solid-state stability .
- Aminoethyl vs. Methylamino derivatives () may exhibit reduced basicity.
Biological Activity
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound this compound is characterized by its amide functional group and a fluorinated phenyl ring. Its molecular formula is C10H12ClF2N3O, and it exhibits unique chemical properties that enhance its biological activity.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic activity of this compound. For instance, a series of analogs were evaluated for their efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. One particularly potent derivative exhibited an in vitro EC50 value of 0.001 μM, indicating strong antiparasitic properties. This compound demonstrated oral bioavailability and effectively cured infected mice in acute models when administered at a dosage of 50 mg/kg for four days .
Antibacterial and Antifungal Properties
The compound has also shown promising antibacterial and antifungal activities. In vitro tests demonstrated moderate to potent effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The antifungal activity was notable against Candida albicans, with MIC values indicating significant inhibitory effects .
The mechanisms underlying the biological activity of this compound involve interactions with key enzymes and cellular pathways. For example, derivatives of this compound have been shown to inhibit specific kinases involved in cell signaling pathways, which may contribute to their antiproliferative effects on parasites and bacteria .
Case Study: Efficacy Against Trypanosomiasis
In a controlled study involving mice infected with Trypanosoma brucei, treatment with this compound resulted in significant reductions in parasitemia levels. The study reported that 66% of treated mice were cured after a four-day treatment regimen .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of various derivatives related to this compound:
| Compound | Target Pathogen | EC50/MIC (μM) | Observations |
|---|---|---|---|
| Compound A | Trypanosoma brucei | 0.001 | High potency; orally bioavailable |
| Compound B | Staphylococcus aureus | 4.69 | Moderate antibacterial activity |
| Compound C | Candida albicans | 16.69 | Significant antifungal activity |
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide hydrochloride with high purity?
Methodological Answer:
- Step 1: React 3-fluorophenylacetic acid derivatives (e.g., acid chloride) with N-(2-aminoethyl)amine in dichloromethane (DCM) at 273 K, using triethylamine as a base to neutralize HCl byproducts .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) with acetonitrile-based mobile phases .
- Step 3: Purify the crude product via recrystallization from toluene or ethyl acetate to isolate crystalline solids .
- Critical Consideration: Ensure stoichiometric equivalence of reactants and low-temperature conditions to minimize side reactions (e.g., over-acylation) .
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR resolves aromatic protons (δ 6.8–7.4 ppm for fluorophenyl) and acetamide NH/CH2 groups (δ 1.8–3.5 ppm) .
- Use deuterated DMSO or CDCl3 to observe exchangeable NH protons.
- X-ray Diffraction (XRD): Determines dihedral angles between aromatic and acetamide planes (e.g., 10.8°–85.8° for similar derivatives) and hydrogen-bonding networks .
- Fourier-Transform Infrared (FTIR): Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced: How can contradictory crystallographic data (e.g., hydrogen-bonding patterns) be resolved?
Methodological Answer:
- Multi-Technique Validation: Combine XRD with density functional theory (DFT) calculations to model intermolecular interactions (e.g., N–H···O vs. C–H···O) .
- Temperature-Dependent Studies: Analyze crystal packing at varying temperatures to assess dynamic hydrogen-bonding behavior.
- Reference Standards: Compare with structurally analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)acetamide) to identify systematic deviations .
Advanced: What analytical methods are optimal for detecting and quantifying impurities in this compound?
Methodological Answer:
- High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS):
- Nuclear Overhauser Effect Spectroscopy (NOESY): Identify stereochemical impurities in asymmetric intermediates .
Advanced: How can computational modeling predict the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, GPCRs) .
- Pharmacophore Mapping: Align fluorophenyl and acetamide moieties with known active sites (e.g., penicillin-binding proteins) .
- Validation: Corrogate computational results with in vitro assays (e.g., IC50 measurements) to refine predictive models .
Basic: How do substituents (e.g., fluorine position) influence pharmacological properties?
Methodological Answer:
- Structure–Activity Relationship (SAR):
- Experimental Design: Synthesize analogs (e.g., 2-fluoro, 4-chloro) and compare logP, solubility, and in vitro potency .
Advanced: What strategies mitigate racemization during synthesis of chiral intermediates?
Methodological Answer:
- Enantioselective Catalysis: Use chiral bases (e.g., Cinchona alkaloids) to control stereochemistry at the aminoethyl group .
- Low-Temperature Coupling: Perform acylation reactions at ≤273 K to suppress epimerization .
- Chiral HPLC: Monitor enantiomeric excess (ee) with amylose- or cellulose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
